molecular formula C9H12BrN3O B2989236 6-Bromo-2-morpholin-4-ylpyridin-3-amine CAS No. 220499-47-8

6-Bromo-2-morpholin-4-ylpyridin-3-amine

Cat. No. B2989236
CAS RN: 220499-47-8
M. Wt: 258.119
InChI Key: NCADJQCSZDXPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the empirical formula C9H12BrN3O and a molecular weight of 258.12 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is 1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-2-morpholin-4-ylpyridin-3-amine is a solid substance . It has a molecular weight of 258.12 .

Scientific Research Applications

Synthesis and Biomolecular Binding Properties

6-Bromo-2-morpholin-4-ylpyridin-3-amine plays a significant role in the synthesis of certain quinolines, which exhibit strong interactions with ct-DNA. This interaction is primarily due to π-stacking and/or hydrogen-bonding, indicating potential applications in biomolecular studies (Bonacorso et al., 2018).

Antimicrobial and Antiurease Activities

Research has shown that derivatives of 6-Bromo-2-morpholin-4-ylpyridin-3-amine demonstrate antimicrobial and antiurease activities. Some of these derivatives are active against specific microbes like M. smegmatis and show activity toward C. albicans and S. cerevisiae in high concentrations (Bektaş et al., 2012).

Synthesis of Potent Antimicrobials

6-Bromo-2-morpholin-4-ylpyridin-3-amine is utilized in synthesizing potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis is crucial for creating new antimicrobial agents (Kumar et al., 2007).

Transdermal Permeation Enhancers

This compound is also involved in the creation of transdermal permeation enhancers, which have significant applications in pharmaceuticals for enhancing the delivery of drugs through the skin (Farsa et al., 2010).

Vasodilation Properties

Certain pyridinecarboxylates synthesized from 6-Bromo-2-morpholin-4-ylpyridin-3-amine exhibit considerable vasodilation properties. This indicates potential applications in cardiovascular therapies (Girgis et al., 2008).

Analgesic Activity

A series of derivatives synthesized from this compound were found to have significant analgesic activity. Among these, some compounds showed promising results as analgesic agents devoid of ulcerogenic effects, indicating potential for pain management (Chaudhary et al., 2012).

Kinetics and Equilibrium in Chemical Reactions

Studies involving 6-Bromo-2-morpholin-4-ylpyridin-3-amine contribute to understanding the kinetics and equilibria of certain chemical reactions, providing insights into reaction mechanisms and molecular interactions (Doddi & Ercolani, 1984).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

6-bromo-2-morpholin-4-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCADJQCSZDXPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-morpholin-4-ylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.